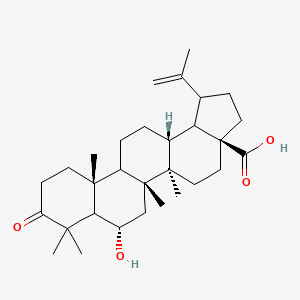

6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(1R,3aS,5aR,5bR,7S,11aR,13aR)-7-hydroxy-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-21-27(5)12-11-22(32)26(3,4)24(27)20(31)16-29(21,28)7/h18-21,23-24,31H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20-,21?,23?,24?,27+,28+,29+,30-/m0/s1 |

InChI Key |

FIADIPXEFYWJQV-VTZAASTBSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2(C1[C@H]3CCC4[C@]5(CCC(=O)C(C5[C@H](C[C@]4([C@@]3(CC2)C)C)O)(C)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5C(CC4(C3(CC2)C)C)O)(C)C)C)C(=O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation

Natural Sources and Phytochemical Diversity of Lupane (B1675458) Triterpenoids

Lupane-type triterpenoids are a significant class of secondary metabolites found across a wide array of plant families. frontiersin.org These compounds, derived from the cyclization of squalene, are characterized by a five-ring carbon skeleton. frontiersin.org The lupane family, which includes prominent members like lupeol (B1675499), betulin (B1666924), and betulinic acid, is particularly abundant in the bark of birch trees (Betula species) but is also found in numerous other plants. jst.go.jpjst.go.jpumtm.cz

Plants are rich sources of these compounds, which are often present as complex mixtures. researchgate.netnih.gov For instance, species from the genus Acacia have been found to contain a variety of lupane triterpenoids. nih.govresearchgate.net Similarly, the leaves of Eleutherococcus sessiliflorus and the rhizomes of Polypodium vulgare are other notable sources. frontiersin.orgisca.me The structural diversity within the lupane class is vast, arising from different oxidation patterns, substitutions, and rearrangements of the basic lupane skeleton. This diversity contributes to a wide range of biological activities, though this article focuses solely on the chemical aspects. nih.gov Other plant sources include Myrciaria floribunda, Salvia roborowskii, and Acanthopanax gracilistylus. nih.govnih.govresearchgate.net

Table 1: Examples of Plant Families Containing Lupane Triterpenoids

| Family Name | Example Genera |

| Betulaceae | Betula (Birch) |

| Fabaceae | Acacia |

| Araliaceae | Eleutherococcus, Acanthopanax |

| Polypodiaceae | Polypodium |

| Lamiaceae | Salvia |

| Myrtaceae | Myrciaria |

Advanced Extraction and Isolation Methodologies for Triterpenoids

The isolation of a specific triterpenoid (B12794562) like 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid from its natural matrix is a multi-step process requiring careful selection of extraction and purification techniques.

Initially, the dried and powdered plant material undergoes extraction. Common methods include solid-liquid extraction techniques like Soxhlet or maceration, using a range of organic solvents. researchgate.net The choice of solvent is critical and is often done in a sequence of increasing polarity, for example, starting with n-hexane, followed by dichloromethane (B109758), ethyl acetate, and finally ethanol (B145695) or methanol, to separate compounds based on their solubility. frontiersin.orgumtm.czresearchgate.net

Following extraction, the crude extract, which contains a complex mixture of compounds, must be subjected to purification. This typically involves a series of chromatographic steps to separate the target molecule from other structurally similar triterpenoids and other classes of phytochemicals. isca.menih.gov

Chromatography is the cornerstone of triterpenoid purification. The separation of these compounds is challenging due to their structural similarity and similar polarities. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC is often used for preliminary analysis of the extract composition and to monitor the progress of separation in other chromatographic techniques. frontiersin.org Spots are typically visualized under a UV lamp or by spraying with a reagent like 10% H2SO4 in ethanol followed by heating. frontiersin.org

Column Chromatography: This is a primary method for the initial fractionation of the crude extract. Silica gel and ODS (octadecylsilane) are common stationary phases. frontiersin.orgisca.me Elution is performed using a gradient of solvents with increasing polarity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form, is essential for the final purification of triterpenoids. nih.gov Reversed-phase columns (e.g., C18) are frequently used, with mobile phases typically consisting of mixtures of acetonitrile (B52724), methanol, and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.netoup.comresearchgate.net UV detection is common, often set around 210 nm where triterpenoids exhibit some absorbance. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been successfully applied to the separation of triterpenoids using biphasic solvent systems, such as chloroform-methanol-water or chloroform-n-butanol-methanol-water mixtures. oup.comnih.gov

Crystallization is a crucial final step for obtaining a highly pure compound and is often necessary for unequivocal structure determination by X-ray crystallography. uct.ac.zasci-hub.ru The process involves dissolving the semi-purified compound in a suitable hot solvent and allowing it to cool slowly. uct.ac.za As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. youtube.com The selection of the appropriate solvent or solvent system is critical for successful crystallization. sci-hub.ru The resulting crystals are then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried. uct.ac.za

Comprehensive Spectroscopic and Spectrometric Approaches for Structural Determination

Once isolated and purified, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic and spectrometric techniques. isca.meisca.in

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the complex carbon skeleton and stereochemistry of triterpenoids. isca.me

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their coupling relationships. For a lupane triterpenoid, characteristic signals include multiple methyl singlets, olefinic protons for the isopropenyl group (typically around δ 4.6-4.9 ppm), and various methine and methylene (B1212753) protons in the aliphatic region. nih.gov The ¹³C NMR spectrum, often aided by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nih.gov Key signals for this compound would include those for the ketone (C-3), the hydroxyl-bearing carbon (C-6), the carboxylic acid (C-28), and the double bond carbons (C-20 and C-29). jst.go.jpnih.gov

2D NMR (COSY, HSQC, HMBC, NOESY): 2D NMR experiments are essential to assemble the complete molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace out the spin systems within the rings and side chains. chemsociety.org.ng

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. chemsociety.org.ng

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule and establishing the positions of functional groups and quaternary carbons. nih.govnih.govchemsociety.org.ng

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound. nih.gov HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the elemental composition from the precise mass. frontiersin.orgnih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, often revealing characteristic losses corresponding to functional groups or specific cleavages of the triterpenoid rings. researchgate.net

Table 2: Spectroscopic Techniques and Their Roles in Structural Elucidation

| Technique | Abbreviation | Information Provided |

| Proton Nuclear Magnetic Resonance | ¹H NMR | Number, type, and connectivity of protons |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Carbon skeleton framework |

| Distortionless Enhancement by Polarization Transfer | DEPT | Differentiates between CH₃, CH₂, CH, and C carbons |

| Correlation Spectroscopy | COSY | Identifies ¹H-¹H spin coupling systems |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to directly attached carbons |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Determines spatial proximity of protons (stereochemistry) |

| High-Resolution Mass Spectrometry | HRMS | Provides exact mass and elemental composition |

Infrared (IR) Spectroscopy and UV-Vis Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For a compound with the proposed structure of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group's stretching vibration. The carbonyl (C=O) stretching vibration of the ketone at the C-3 position would likely appear as a sharp peak around 1710-1700 cm⁻¹, while the carbonyl of the carboxylic acid at C-28 would also show a characteristic absorption, typically around 1725-1700 cm⁻¹. The C=C stretching of the exocyclic double bond at C-20(29) would be expected to produce a weaker band around 1650 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The isolated ketone and carboxylic acid groups in this compound would likely result in weak n→π* transitions in the ultraviolet region. However, without experimental data, the specific absorption maxima (λmax) cannot be reported.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | 3400-3200 (broad) |

| Ketone (C=O) | ~1710-1700 |

| Carboxylic Acid (C=O) | ~1725-1700 |

| Alkene (C=C) | ~1650 |

Note: This table is based on theoretical expectations and not on experimental data for the specific compound.

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. To perform this analysis, a single crystal of high quality is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise coordinates of each atom can be determined. This technique would unambiguously confirm the stereochemistry at all chiral centers within the this compound molecule. As of now, no crystallographic data for this specific compound has been reported in crystallographic databases.

Chiroptical Methods (e.g., ECD, ORD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful techniques for investigating the stereochemistry of chiral molecules in solution. These methods measure the differential absorption or rotation of left and right circularly polarized light.

Biosynthetic Pathways and Enzymology

Precursor Utilization and Isoprenoid Pathway Dynamics

The biosynthesis of all triterpenoids, including the lupane (B1675458) skeleton, originates from the isoprenoid pathway. nih.gov In plants, two distinct pathways supply the basic five-carbon building blocks: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.comnih.gov For cytosolic triterpenoids, the MVA pathway is the primary source. nih.govresearchgate.net

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This is then reduced to mevalonic acid by HMG-CoA reductase (HMGR), a key rate-limiting enzyme in the pathway. nih.gov Following a series of phosphorylation and decarboxylation steps, mevalonic acid is converted into the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov

These C5 units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). nih.gov The first committed step in triterpenoid (B12794562) biosynthesis involves the head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS), to produce the C30 hydrocarbon squalene. nih.govnih.gov Squalene is subsequently oxidized by squalene epoxidase (SE) to form (3S)-2,3-oxidosqualene, the direct acyclic precursor for the cyclization reactions that generate the diverse skeletons of triterpenoids. nih.govnih.govnih.gov The flux through this pathway is tightly regulated, as IPP, DMAPP, and FPP are branch point metabolites that also serve as precursors for other essential molecules like sterols, brassinosteroids, and sesquiterpenes. nih.govmdpi.com

Cyclization Mechanisms of Oxidosqualene by Oxidosqualene Cyclases (OSCs)

The cyclization of the linear 2,3-oxidosqualene into the pentacyclic lupane structure is a critical diversification step, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), specifically lupeol (B1675499) synthase (LUS). nih.govresearchgate.netmdpi.com This enzymatic reaction is one of the most complex in natural product biosynthesis, involving a highly orchestrated cascade of carbocation-mediated bond formations and rearrangements. nih.govresearchgate.net

The process begins when the enzyme protonates the epoxide ring of 2,3-oxidosqualene, which is folded into a specific "chair-chair-chair" conformation within the enzyme's active site. mdpi.comresearchgate.net This initiates a series of intramolecular electrophilic additions, resulting in the formation of a tetracyclic dammarenyl C-20 cation intermediate. nih.gov From this intermediate, the pathway to lupeol involves a series of Wagner-Meerwein rearrangements and the formation of a five-membered E-ring. The reaction is terminated by the deprotonation of a methyl group to form the characteristic exomethylene group at C-20(29), yielding the stable pentacyclic triterpene, lupeol. mdpi.com The active site of the lupeol synthase plays a crucial role in stabilizing the high-energy carbocation intermediates and guiding the complex cyclization and rearrangement cascade to ensure the formation of the correct lupane skeleton with high fidelity. nih.govnih.gov

Post-Cyclization Modifications and Functionalization

Following the formation of the basic lupeol skeleton, a series of post-cyclization modifications are required to produce 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid. These "tailoring" reactions introduce functional groups that are critical to the compound's biological activity. These modifications include hydroxylation and oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases.

Cytochrome P450 enzymes are a large superfamily of heme-containing monooxygenases responsible for the extensive oxidative functionalization of triterpenoids. nih.govbeilstein-journals.org These enzymes catalyze highly regio- and stereospecific hydroxylations by activating molecular oxygen and inserting one oxygen atom into a non-activated C-H bond. beilstein-journals.orgnih.govnih.gov The formation of the C-6 hydroxyl group in this compound is presumed to be catalyzed by a specific CYP enzyme. While the exact enzyme responsible for C-6 hydroxylation of the lupane skeleton has not been definitively identified, numerous CYPs are known to hydroxylate various positions on triterpene scaffolds. beilstein-journals.orgresearchgate.net This hydroxylation step increases the polarity of the molecule and provides a site for further modifications.

The conversion of the C-28 methyl group of the lupeol backbone into a carboxylic acid is a critical step in the biosynthesis of many bioactive lupane triterpenoids, such as betulinic acid. nih.govnih.gov This transformation is a three-step oxidation process (CH₃ → CH₂OH → CHO → COOH) catalyzed by multifunctional CYPs, particularly from the CYP716A subfamily. nih.govresearchgate.net For instance, the enzyme CYP716A12 from Medicago truncatula has been shown to oxidize the C-28 methyl group of β-amyrin and α-amyrin to a carboxyl group. nih.gov A homologous enzyme is responsible for the C-28 oxidation of lupeol to yield betulinic acid. nih.gov

Additionally, the formation of the 3-oxo group from the 3β-hydroxyl group of the lupeol precursor is typically catalyzed by a dehydrogenase enzyme, which carries out an NAD(P)⁺-dependent oxidation. This modification is a common step in the diversification of triterpenoids.

Genetic and Molecular Basis of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of this compound are encoded by specific genes that have been the subject of extensive molecular research. Genes encoding oxidosqualene cyclases and cytochrome P450s have been identified and cloned from numerous plant species. swxzz.comnih.gov

Lupeol synthase (LUS) genes have been isolated from various plants, including Arabidopsis thaliana, Olea europaea, and Lotus japonicus. nih.govmdpi.com Functional characterization of these genes is often performed by heterologous expression in engineered yeast (Saccharomyces cerevisiae) strains, which provides a platform to confirm enzyme function and product specificity. nih.govnih.gov Phylogenetic analyses show that lupeol synthase genes cluster together, suggesting a shared evolutionary history. nih.govsemanticscholar.org

Similarly, the genes for the CYP enzymes that perform post-cyclization modifications are part of one of the largest gene superfamilies in plants. beilstein-journals.org Transcriptome analysis of medicinal plants has been a powerful tool for identifying candidate genes involved in specific triterpenoid biosynthetic pathways. swxzz.comnih.gov For example, studies in Betula platyphylla have identified a gene encoding a lupeol C-28 oxidase involved in betulinic acid biosynthesis. nih.gov

| Enzyme | Gene/Family | Function | Organism Example |

| Squalene Synthase (SQS) | SQS | Condensation of two FPP molecules to form squalene | Thermosynechococcus elongates nih.gov |

| Squalene Epoxidase (SE) | ERG1/SE | Oxidation of squalene to 2,3-oxidosqualene | Rattus norvegicus nih.gov |

| Lupeol Synthase (LUS) | LUP/OSC | Cyclization of 2,3-oxidosqualene to lupeol | Olea europaea nih.govmdpi.com, Arabidopsis thaliana nih.gov |

| Triterpene C-28 Oxidase | CYP716A | Oxidation of C-28 methyl group to carboxylic acid | Betula platyphylla, Medicago truncatula nih.gov |

| Triterpene Hydroxylase | CYP | Hydroxylation at various positions (e.g., C-6) | General in plants beilstein-journals.org |

Biocatalysis and Metabolic Engineering Strategies for Enhanced Production

The low abundance of many valuable triterpenoids in their natural plant sources has driven the development of biocatalytic and metabolic engineering strategies for enhanced production. nih.gov These approaches aim to reconstruct and optimize the biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, or to enhance production in plant systems. nih.govfrontiersin.orgacs.org

Key strategies include:

Overexpression of Pathway Genes: Increasing the expression of key rate-limiting enzymes such as HMGR, SQS, LUS, and specific CYPs can boost the metabolic flux towards the target compound. nih.govacs.org

Downregulation of Competing Pathways: In yeast, the ergosterol biosynthesis pathway competes for the precursor 2,3-oxidosqualene. Downregulating or knocking out the gene for lanosterol synthase (ERG7) can redirect the precursor pool towards the desired triterpenoid. nih.gov

Host Engineering and Optimization: Optimizing fermentation conditions and engineering the host's central metabolism can increase the supply of the initial precursor, acetyl-CoA. acs.org

Combinatorial Biosynthesis: Introducing genes from different organisms can create novel pathways and products. researchgate.net For example, co-expressing a lupeol synthase with a suite of tailoring enzymes (CYPs and dehydrogenases) in a microbial chassis can enable the de novo production of complex triterpenoids. nih.govresearchgate.net

Elicitation: In plant cell cultures, the use of biotic or abiotic elicitors, such as jasmonates, can activate the expression of genes in secondary metabolic pathways, leading to increased triterpenoid accumulation. frontiersin.org

These synthetic biology and metabolic engineering approaches hold significant promise for the sustainable and scalable production of complex triterpenoids like this compound. researchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Lupane (B1675458) Skeleton

The total synthesis of the complex pentacyclic lupane core, which forms the backbone of 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid, is a significant challenge in organic chemistry. The structure features a rigid framework of four six-membered rings and one five-membered ring, incorporating ten stereocenters. A landmark achievement in this field is the enantioselective total synthesis of lupeol (B1675499), a fundamental lupane triterpenoid (B12794562), which provides a blueprint for accessing the entire class of compounds. nih.govresearchgate.netacs.org

The precise control of stereochemistry is paramount in constructing the lupane skeleton. The synthesis developed by E. J. Corey's research group provides a powerful example of how multiple stereocenters can be set with high fidelity. researchgate.netorganic-chemistry.org A key strategic element is a Lewis acid-mediated cation-pi cyclization of a polyene precursor. researchgate.netorganic-chemistry.org

This crucial step simultaneously forms three new carbon-carbon bonds, creating four rings and establishing five stereogenic centers in a single transformation. organic-chemistry.org The reaction proceeds with remarkable efficiency and cleanly sets the desired trans, anti, trans, anti stereochemistry of the tetracyclic backbone, which is a hallmark of the lupane structure. organic-chemistry.org The careful design of the acyclic starting material, including the placement of initiating functional groups like a chiral epoxide, guides the folding and subsequent cyclization cascade to achieve the correct stereochemical outcome. acs.org

Functional group interconversions (FGIs) are essential throughout the total synthesis to prepare the molecule for key bond-forming events and to install the final functionalities. In the synthesis of lupeol, after the core tetracyclic structure is established, a series of FGIs is employed to construct the fifth (E) ring. researchgate.netorganic-chemistry.org

This endgame strategy involves several key transformations:

Selective Hydrogenation: A less sterically hindered alkene in the cyclized intermediate is selectively reduced. organic-chemistry.org

Nucleophilic Addition: An organometallic reagent (e.g., methyllithium) is added to a ketone, creating a tertiary alcohol. organic-chemistry.org

Dehydration: The tertiary alcohol is eliminated to form an alkene, positioning the atoms for the final cyclization. organic-chemistry.org

Reduction and Equilibration: The resulting ketone is reduced and the adjacent stereocenter is equilibrated to the thermodynamically favored conformation. organic-chemistry.org

Final Cyclization: The molecule is treated with methanesulfonyl chloride and triethylamine, which activates a hydroxyl group and facilitates the final ring-closing reaction to form the five-membered E-ring of lupeol. organic-chemistry.org

These steps highlight how the strategic manipulation of functional groups—transforming ketones to alcohols, alcohols to alkenes, and activating alcohols for cyclization—is critical to navigating the complex path to the final lupane skeleton.

Semi-Synthetic Modifications of this compound and Analog Generation

Semi-synthesis, starting from abundant natural triterpenoids like betulin (B1666924) or betulinic acid, is the most common and practical approach to generate derivatives such as this compound. nih.gov These modifications focus on the native functional groups of the lupane scaffold to create diverse analogs for research.

The carboxylic acid at the C-28 position is a prime site for modification to produce esters and amides. These reactions are typically achieved by first activating the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). mdpi.com The highly reactive acyl chloride is then treated in situ with an alcohol or an amine to yield the desired ester or amide, respectively. mdpi.com This two-step, one-pot procedure is highly efficient for generating libraries of C-28 derivatives.

Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly facilitate the formation of amide bonds between the C-28 carboxylic acid and an amine without the need for conversion to an acyl chloride. mdpi.com

Table 1: Examples of C-28 Esterification and Amidation Reagents

| Reaction Type | Activating/Coupling Reagent | Nucleophile | Reference |

| Amidation | Oxalyl Chloride / DMF | Piperazine / Homopiperazine | mdpi.com |

| Amidation | EDC·HCl | N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide | mdpi.com |

| Esterification | Acid Chlorides | Various Alcohols | researchgate.net |

The C-3 keto group and the C-6 hydroxyl group of the target compound are key handles for further chemical manipulation. The reactivity of these sites is well-documented in related lupane triterpenoids.

Oxidation and Reduction at C-3: The C-3 position in many natural lupane precursors like betulin contains a secondary hydroxyl group. This group can be readily oxidized to a ketone (as seen in the target molecule) using a variety of reagents, including Jones' reagent (CrO₃/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC). nih.govnih.gov Conversely, the C-3 ketone of betulonic acid (the 6-deoxy version of the target compound) can be stereoselectively reduced. nih.gov The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) typically results in the formation of the 3β-hydroxyl epimer due to the steric hindrance of the A-ring, which favors hydride attack from the α-face. mdpi.com

Alkylation at C-3: The C-3 ketone can also be a site for the introduction of new carbon-carbon bonds. Stereoselective alkylation has been demonstrated on lupenone (B1675497) using various organometallic reagents, including organolithiums and organomagnesiums, allowing for the installation of alkyl, aryl, or allyl groups at this position. nih.gov

Modification at C-6: While specific modifications to the C-6 hydroxyl group of the title compound are not extensively detailed, general principles of alcohol chemistry would apply. This site could potentially undergo oxidation to a ketone, etherification, or esterification, provided that selectivity over other functional groups (like the C-28 carboxylic acid) can be achieved through the use of appropriate protecting groups or reaction conditions.

Table 2: Selected Reagents for Oxidation and Reduction of Lupane Scaffolds

| Position | Transformation | Reagent(s) | Reference |

| C-3 (Alcohol) | Oxidation | Pyridinium Chlorochromate (PCC) | nih.gov |

| C-3 (Alcohol) | Oxidation | Jones' Reagent (CrO₃/H₂SO₄) | nih.govmdpi.com |

| C-3 (Ketone) | Reduction | Sodium Borohydride (NaBH₄) | mdpi.com |

To improve properties like solubility or to create targeted research tools, the lupane skeleton can be conjugated with other molecules, such as amino acids or fluorescent dyes. The C-28 carboxylic acid is the most common anchor point for these conjugations.

The synthesis of amino acid conjugates is typically achieved by forming an amide bond between the C-28 carboxyl group and the amino group of an amino acid (or its corresponding ester). bohrium.com This strategy leverages standard peptide coupling protocols. Similarly, fluorescent probes like rhodamine dyes have been attached to the lupane framework. mdpi.com This is often accomplished by using a bifunctional linker, such as piperazine, which first forms an amide with the triterpenoid's C-28 carboxyl group. The remaining free amine on the linker is then used to form a second amide bond with the carboxylic acid moiety of the rhodamine dye, effectively tethering the fluorophore to the triterpenoid scaffold. mdpi.com

Development of Novel Synthetic Methodologies for Triterpenoids

While classical synthetic methods remain fundamental, the development of novel methodologies has opened new avenues for the efficient and selective synthesis and functionalization of complex triterpenoids. These modern techniques offer ways to overcome the limitations of traditional approaches, such as harsh reaction conditions and the need for multi-step protection-deprotection sequences.

Biocatalysis and Microbial Transformations: One of the most promising novel methodologies is biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations. nih.govresearchgate.net This approach is renowned for its exceptional chemo-, regio-, and stereoselectivity, often achieving modifications that are extremely difficult via conventional chemistry. nih.govresearchgate.net

Microorganisms like filamentous fungi can hydroxylate specific, unactivated carbon atoms on the triterpenoid skeleton with high precision. researchgate.net Cytochrome P450 monooxygenases are key enzymes in this process, capable of introducing hydroxyl, carboxyl, or epoxyl groups at various sites on the triterpenoid core. nih.gov This method provides a powerful tool for generating structural diversity from a single starting material. researchgate.net

Table 1: Examples of Biocatalytic Transformations on Triterpenoid Skeletons

| Microorganism/Enzyme System | Substrate | Transformation Type | Key Outcome |

|---|---|---|---|

| Cunninghamella elegans | Cycloastragenol | Hydroxylation | Selective hydroxylation at C-28 and C-29 methyl groups. researchgate.net |

| Syncephalastrum racemosum | Cycloastragenol | Rearrangement | Catalyzed a complex rearrangement to form an unusual ranunculane skeleton. researchgate.net |

| Doratomyces stemonitis | Cycloastragenol | Carbonylation | Led to oxidation, particularly at the 3-OH position. researchgate.net |

| Cytochrome P450s | Triterpenoid Skeletons (e.g., β-amyrin) | Oxidation | Stepwise oxidation to produce compounds like oleanolic acid. nih.gov |

C-H Functionalization: Another revolutionary strategy is the direct functionalization of carbon-hydrogen (C-H) bonds. These reactions bypass the need for pre-installed functional groups, allowing for the modification of what were previously considered unreactive positions on the triterpenoid core. Transition-metal catalysis, particularly with rhodium and palladium, has enabled site-selective C-H amination and arylation. researchgate.net For example, using a directing group attached to the triterpenoid, catalysts can be guided to activate a specific C-H bond. In the lupane series, this has been used to achieve selective amination at the C-16 and C-22 positions, providing a direct route to novel derivatives that would be challenging to synthesize otherwise. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. nih.gov These methods have been applied to triterpenoids to attach aryl or alkynyl groups. For instance, the C-3 hydroxyl group of a betulinic acid derivative can be converted into a triflate, which then serves as a handle for a Suzuki coupling reaction to introduce a phenyl group, demonstrating a way to build molecular complexity on the triterpenoid scaffold. nih.gov

These advanced methodologies, from the precision of biocatalysis to the efficiency of C-H functionalization, are transforming the field of natural product synthesis. They provide the tools needed to systematically and selectively modify complex molecules like this compound, facilitating the exploration of their structure-activity relationships.

Structure Activity Relationship Sar Investigations

Impact of A-Ring Modifications on Biological Potency

The A-ring of the lupane (B1675458) scaffold is a frequent target for chemical modifications aimed at enhancing biological activity. Research on related compounds, such as betulinic acid, has demonstrated that alterations in this part of the molecule can significantly influence cytotoxicity and other pharmacological properties. The introduction of various substituents and the fusion of heterocyclic rings to the A-ring have been explored to modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For instance, the introduction of electron-withdrawing groups at the C-2 position of A-ring modified betulinic acid derivatives with a 1-ene-3-oxo system has been shown to result in strong cytotoxic activity. Furthermore, the fusion of heterocyclic rings, such as pyrazine (B50134), to the A-ring of lupane triterpenoids has been investigated as a strategy to generate novel bioactive compounds. These modifications can lead to derivatives with improved pharmacological profiles. The synthesis of 2α-(aminomethyl)betulinic acid benzyl (B1604629) ester derivatives through the Mannich reaction represents another approach to A-ring modification that has yielded compounds with anticancer potential. These findings suggest that similar modifications to the A-ring of 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid could be a promising strategy for enhancing its biological potency.

Table 1: Examples of A-Ring Modified Betulinic Acid Analogs and Their Biological Activity

| Compound | Modification | Biological Activity |

|---|---|---|

| 1-ene-3-oxo-betulinic acid with C-2 electron-withdrawing groups | Introduction of a double bond and electron-withdrawing groups in the A-ring | Strong cytotoxic activity hebmu.edu.cn |

| Pyrazine-fused lupane triterpenoids | Fusion of a pyrazine ring to the A-ring | Potential for enhanced pharmacodynamic activity dntb.gov.ua |

| 2α-(aminomethyl)betulinic acid benzyl ester derivatives | Addition of aminomethyl groups at the C-2 position | Anticancer activity nih.gov |

Role of the Carboxyl Group at C-28 in Biological Interactions

The carboxyl group at the C-28 position is a key functional group that significantly influences the biological activity of many lupane-type triterpenoids. This polar group can participate in hydrogen bonding and electrostatic interactions with biological targets, which is often crucial for molecular recognition and the exertion of pharmacological effects.

Studies on betulinic acid derivatives have highlighted the importance of a free hydroxyl group at C-3 and a carboxyl group at C-28 for cytotoxic activity. researchgate.net Modifications at the C-28 position, such as esterification or amidation, have been shown to modulate the biological activity. For example, the synthesis of 28-amide derivatives of 23-hydroxy betulinic acid has led to compounds with notable antitumor activity. nih.govnih.gov In some cases, modification of the C-28 carboxyl group can lead to a decrease in activity, suggesting that for certain biological targets, the free carboxylic acid is essential for optimal interaction. researchgate.net Conversely, for other activities, such as α-glucosidase inhibition, the introduction of an amide side chain at C-28 can play a key role. The elongation of the carbon chain at the C-28 position has also been explored, leading to derivatives with interesting cytotoxic profiles. dntb.gov.uamdpi.com These findings underscore the critical role of the C-28 carboxyl group in the biological interactions of lupane triterpenoids and suggest that modifications at this site are a viable strategy for fine-tuning their activity.

Stereochemical Influences on Molecular Recognition

The complex, rigid, and stereochemically rich structure of pentacyclic triterpenoids is a key factor in their biological activity. The specific three-dimensional arrangement of the atoms and functional groups in space dictates how the molecule fits into the binding site of a biological target, a concept central to molecular recognition. Even subtle changes in stereochemistry can lead to significant differences in biological potency.

The stereochemistry of the lupane scaffold is determined by multiple chiral centers, leading to a specific conformation of the five rings. The relative stereochemistry of substituents on the rings can be determined using techniques such as NOESY experiments. researchgate.net The synthesis of stereoisomers and their subsequent biological evaluation is a common strategy to understand the influence of stereochemistry on activity. For example, the stereoselective synthesis of 2α-(aminomethyl)betulinic acid derivatives has been achieved, with the minor 2β-isomers also being isolated and evaluated. nih.gov The configuration of substituents, such as hydroxyl groups, has been shown to be important for activity. For instance, the β-orientation of a hydroxyl group at C-2 in bayogenin (B190646) resulted in weaker inhibitory activity against 5-LOX than its 2α-isomer, highlighting the importance of the steric positioning of functional groups. researchgate.net These examples underscore the critical role of stereochemistry in the molecular recognition of lupane triterpenoids and their subsequent biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective analogs.

Several QSAR studies have been conducted on betulinic acid and its derivatives for various biological activities, including anti-HIV and antitumor effects. nih.govfrontiersin.org These studies have employed different molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models. For example, a 3D-QSAR study on betulinic acid derivatives as anti-tumor agents suggested that for activity near the C-3 position, non-bulky, negatively charged, hydrophobic, and hydrogen-bond-accepting groups are favorable. frontiersin.org Around the C-28 site, bulky, positively charged, and hydrophobic groups were found to be beneficial. frontiersin.org Another QSAR study on betulinic acid derivatives as HIV maturation inhibitors identified a set of 3D descriptors that could be used to design more potent compounds. These QSAR models provide valuable insights into the structural requirements for the biological activity of lupane triterpenoids and can be instrumental in the rational design of new derivatives of this compound.

Table 2: Key Findings from QSAR Studies on Betulinic Acid Derivatives

| QSAR Study Focus | Key Findings | Reference |

|---|---|---|

| Anti-tumor activity | Non-bulky, negatively charged, hydrophobic, H-bond accepting groups near C-3 are favorable. Bulky, positively charged, hydrophobic groups around C-28 are beneficial. | frontiersin.org |

| Anti-HIV activity (SMILES-based) | Constructed QSAR models with good correlation coefficients for predicting anti-HIV activity. | nih.gov |

| Anti-HIV maturation inhibition (3D-QSAR) | Identified 3D descriptors to design more potent HIV maturation inhibitors. |

Ligand-Based and Structure-Based Principles in Compound Design

The design of new bioactive compounds based on a lead structure like this compound can be approached using both ligand-based and structure-based methods.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active against the target. The aforementioned QSAR studies are a prime example of ligand-based design, where the common structural features and properties of active compounds are used to develop a model for predicting the activity of new molecules. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is another powerful ligand-based technique.

Structure-based design , on the other hand, is utilized when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy. This method involves docking potential ligands into the binding site of the target to predict their binding affinity and orientation. This information can then be used to design new molecules with improved binding characteristics. An example of a structure-based approach in the context of related compounds is the use of virtual screening to identify a lupane-type triterpenoid (B12794562) as a new inverse agonist of the RAR-related orphan receptor gamma (RORγ). Molecular docking and structure–activity relationship analysis in this study revealed distinct binding modes within the RORγ ligand-binding domain, providing a basis for the design of more potent and selective modulators. These principles of ligand- and structure-based design are invaluable for the rational development of novel therapeutic agents based on the this compound scaffold.

Insufficient Data to Generate Requested Article on this compound

Following a comprehensive series of targeted searches, it has been determined that there is a significant lack of available scientific literature detailing the specific molecular and cellular mechanisms of action for the chemical compound this compound, also known as 6β-hydroxy betunolic acid. The existing research primarily focuses on its antibacterial properties, with no substantive data found concerning its interactions with cellular receptors, specific enzyme kinetics, modulation of protein-protein interactions, or its role in apoptosis and autophagy pathways as per the requested article outline.

The user's request specified a detailed article structured around the following core topics:

Molecular and Cellular Mechanisms of Action

Perturbation of Key Intracellular Signaling Pathways

Autophagy Regulation Mechanisms

Despite extensive searches for "6β-hydroxy betunolic acid molecular targets," "6β-hydroxy betunolic acid receptor binding," "6β-hydroxy betunolic acid enzyme kinetics," "6β-hydroxy betunolic acid protein interaction," "6β-hydroxy betunolic acid apoptosis pathways," and "6β-hydroxy betunolic acid autophagy," the search results did not yield specific data required to populate these sections accurately and thoroughly.

While information is available for structurally related compounds, such as betulinic acid, the user's instructions strictly mandated that the article focus solely on 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid. Extrapolating findings from other compounds would be scientifically unsound and would violate the core requirement of the request.

Therefore, due to the absence of specific and detailed research findings on the molecular and cellular mechanisms of this compound in the public domain, it is not possible to generate the requested scientific article while adhering to the provided outline and maintaining the required standards of scientific accuracy and depth. Further experimental research is needed to elucidate the biological activities of this specific compound as outlined.

Anti-Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

Lupane-type triterpenoids are recognized for their significant anti-inflammatory properties, primarily exerted through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). nih.govhebmu.edu.cn These pathways are central to the inflammatory response, and their dysregulation is implicated in numerous chronic inflammatory diseases.

The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory mediators. Studies on lupane-type triterpenoids have demonstrated their ability to inhibit NF-κB activation. nih.govscielo.br For instance, betulinic acid has been shown to prevent the activation and nuclear translocation of NF-κB, thereby suppressing the expression of downstream inflammatory targets. nih.gov This inhibitory effect is often mediated by the suppression of IκBα kinase, the enzyme responsible for IκBα phosphorylation. hebmu.edu.cn

The MAPK signaling pathways, comprising cascades such as ERK, JNK, and p38, are also crucial in transducing extracellular inflammatory signals into intracellular responses. Research on compounds structurally related to this compound has revealed their capacity to modulate MAPK signaling. nih.govfrontiersin.org For example, certain lupane (B1675458) derivatives have been observed to inhibit the phosphorylation of JNK, which plays a role in preventing inflammation. uni.lu

Cell Cycle Arrest Mechanisms

A hallmark of cancer is uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. The ability to induce cell cycle arrest is a key mechanism for many anti-cancer agents. Extensive research on betulinic acid, a closely related lupane triterpenoid (B12794562), has elucidated its potent effects on cell cycle progression in various cancer cell lines. nih.govtandfonline.comnih.gov

Betulinic acid has been consistently shown to induce cell cycle arrest, most notably at the G2/M phase. nih.govtandfonline.comspandidos-publications.com This arrest prevents cancer cells from entering mitosis and subsequently dividing. The molecular mechanisms underlying this effect involve the modulation of key cell cycle regulatory proteins. For instance, betulinic acid has been observed to decrease the expression of cyclin B1, cyclin A, cyclin-dependent kinase (Cdk) 2, cell division cycle (Cdc) 2, and Cdc25c. mdpi.com The downregulation of these proteins disrupts the formation of active cyclin-Cdk complexes that are essential for the G2/M transition.

Furthermore, in some cancer cell types, betulinic acid has been shown to influence other phases of the cell cycle. For example, in colon cancer cells, it has been reported to reduce the percentage of cells in the G0/G1 phase while increasing the G2/M population in a dose-dependent manner. nih.govnih.gov

Oxidative Stress Response Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key contributor to cellular damage and has been implicated in a wide range of diseases, including cancer and neurodegenerative disorders. nih.gov Lupane-type triterpenoids have demonstrated the ability to modulate the cellular response to oxidative stress. mdpi.com

Lupeol (B1675499), another related triterpenoid, has been shown to exhibit significant antioxidant and neuroprotective effects. nih.gov It can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). mdpi.comnih.gov By upregulating Nrf2 and HO-1, lupeol enhances the cell's capacity to neutralize ROS and protect against oxidative damage. mdpi.comnih.gov

Conversely, in the context of cancer therapy, some lupane-type triterpenoids can induce a pro-oxidant state within cancer cells, leading to apoptosis. Betulinic acid, for instance, has been shown to increase intracellular ROS levels in human leukemia cells, contributing to its anti-cancer effects. tandfonline.com This dual role in modulating oxidative stress highlights the context-dependent activity of these compounds.

Cellular Uptake, Localization, and Metabolism in Preclinical Cell Models

The efficacy of any therapeutic compound is contingent upon its ability to be absorbed by cells, localize to its site of action, and undergo appropriate metabolic transformations. While specific data on the cellular uptake, localization, and metabolism of this compound are limited, studies on betulinic acid provide valuable insights into these processes. nih.govnih.gov

The cellular uptake of lupane triterpenoids is influenced by their physicochemical properties, such as lipophilicity. While having a high LogP value, which suggests good membrane permeability, their poor water solubility can be a limiting factor for bioavailability. nih.gov

Once inside the cell, these compounds can localize to various organelles. Betulinic acid, for example, is known to target mitochondria, which is a key aspect of its apoptosis-inducing mechanism. mdpi.com

The metabolism of betulinic acid has been investigated in both in vivo and in vitro models. nih.govnih.gov It undergoes phase I and phase II metabolic reactions. The primary phase I reactions include oxidation, monohydroxylation, dihydroxylation, and hydrogenation. nih.gov Phase II metabolism mainly involves sulfation, glucuronidation, and methylation. nih.gov These metabolic transformations are crucial for the detoxification and excretion of the compound. Understanding the metabolic fate of this compound will be essential for its further development as a therapeutic agent.

Gene Expression Profiling and Proteomic Analysis of Cellular Responses

To gain a global understanding of the cellular responses to a compound, researchers often employ gene expression profiling and proteomic analysis. These techniques provide a comprehensive snapshot of the changes in gene and protein expression, respectively, following treatment.

Proteomic studies on cells treated with betulinic acid have revealed significant alterations in the expression of proteins involved in various cellular processes. In a study on human cervical cancer HeLa cells, betulinic acid treatment led to the upregulation of six proteins and the downregulation of thirty proteins. nih.gov Functional analysis of these differentially expressed proteins indicated the involvement of the endoplasmic reticulum pathway and the ROS-mediated mitochondrial pathway in betulinic acid-induced apoptosis. nih.gov Key protein families affected included 14-3-3 proteins, which were downregulated. nih.gov

In pancreatic ductal adenocarcinoma cells, proteomic analysis showed that betulinic acid treatment resulted in the downregulation of protein clusters associated with mitochondrial complex I activity and oxidative phosphorylation. mdpi.com It also led to an increase in the expression of Apolipoprotein A1 (APOA1) and a decrease in NLR family CARD domain-containing protein 4 (NLRC4). mdpi.com

Gene expression studies have also provided valuable insights. For instance, RNA sequencing of colon cancer cells treated with betulinic acid revealed the upregulation of 378 genes and the downregulation of 137 genes in HT29 cells, and 2303 upregulated and 1041 downregulated genes in SW480 cells. nih.govnih.gov A significant finding was the stimulation of the metallothionein (B12644479) 1 (MT1) family of genes. nih.govnih.gov

High-Throughput Screening Approaches for Target Identification

High-throughput screening (HTS) is a powerful drug discovery tool that allows for the rapid screening of large libraries of compounds to identify those that interact with a specific biological target. HTS can also be used in a reverse manner to identify the molecular targets of a bioactive compound.

For triterpenoids, various HTS methodologies have been developed. These can include cell-based assays that measure a specific cellular response, such as apoptosis or inhibition of proliferation. For instance, a high-throughput thin-layer chromatography (HTT) method has been developed for the analysis of soyasaponin composition, which could be adapted for screening other triterpenoids. oup.comfao.org

Target-based screening approaches can also be employed. If a putative target for this compound is identified, HTS can be used to confirm this interaction and to discover other compounds with similar activity. In silico prediction methods can aid in identifying potential targets for HTS. plantaedb.comuniv-ovidius.romdpi.com Computational models can predict the binding of a compound to a panel of known protein targets, thereby prioritizing targets for experimental validation.

In Vitro Efficacy in Various Cellular Assays

The therapeutic potential of this compound, a lupane-type triterpenoid, has been explored through a variety of in vitro cellular assays. These studies have provided preliminary evidence for its cytotoxic, anti-inflammatory, and anti-microbial properties.

The effect of this compound and its derivatives on the viability and proliferation of cancer cells has been a primary focus of research. Studies have demonstrated its dose-dependent cytotoxic effects against various human cancer cell lines. For instance, related lupane-type triterpenoids have been evaluated for their in vitro cytotoxicity toward seven human cancer cell lines, with some compounds showing significant activity. nih.gov

One study on derivatives of a similar compound, 3β-Hydroxy-lup-20(29)-en-28-oic acid, reported that the introduction of bulkier groups at the 3-hydroxy position could decrease cytotoxicity. semanticscholar.org This suggests that the structural characteristics of these compounds play a crucial role in their anti-proliferative activity. The cytotoxic activity of these compounds was evaluated using the MTT assay on tumor cell lines such as ECV304, A594, and MCF-7. semanticscholar.org

Table 1: In Vitro Cytotoxicity of Related Lupane Triterpenoids

| Compound/Derivative | Cell Line | Assay | Key Findings |

| Lupane Triterpenoids | Various Human Cancer Cell Lines | Cytotoxicity Assays | Some compounds exhibited significant cytotoxic effects. nih.gov |

| 3β-Hydroxy-lup-20(29)-en-28-oic acid derivatives | ECV304, A594, MCF-7 | MTT Assay | Cytotoxicity was found to be dose-dependent; structural modifications influenced activity. semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

Research has indicated that the cytotoxic effects of some lupane-type triterpenoids are mediated through the induction of apoptosis. For example, a related compound, 28-hydroxy-3-oxo-lup-20(29)-en-30-al, was found to induce apoptosis in human leukemia HL60 cells. nih.gov This apoptotic activity was associated with the cleavage of PARP and the up-regulation of Bax proteins, key markers of the apoptotic cascade. nih.gov

The immunomodulatory potential of this compound and related compounds is an emerging area of investigation. While direct immunomodulatory assay data for this specific compound is limited in the provided context, the broader class of triterpenoids is known to possess such properties.

The anti-inflammatory properties of this compound and its analogs have been demonstrated in cellular models. A related compound, 20-Hydroxy-3-oxolupan-28-oic acid, was shown to suppress the release of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govfrontiersin.org This suppression occurred without affecting cell viability. nih.gov

Further investigation revealed that this anti-inflammatory effect is due to the downregulation of the gene expression of inducible NO synthase (iNOS), TNF-α, and IL-6. nih.gov The underlying mechanism involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinases (MAPKs) signaling pathways, as well as the inhibition of nuclear factor-kappa B (NF-κB) activation. nih.gov

Table 2: In Vitro Anti-Inflammatory Activity of a Related Lupane Triterpenoid

| Compound | Cell Line | Stimulant | Key Findings |

| 20-Hydroxy-3-oxolupan-28-oic acid | RAW264.7 Macrophages | LPS | Suppressed NO, TNF-α, and IL-6 release. nih.govfrontiersin.org |

| 20-Hydroxy-3-oxolupan-28-oic acid | RAW264.7 Macrophages | LPS | Downregulated iNOS, TNF-α, and IL-6 gene expression. nih.gov |

| 20-Hydroxy-3-oxolupan-28-oic acid | RAW264.7 Macrophages | LPS | Inhibited PI3K/Akt, MAPKs, and NF-κB pathways. nih.gov |

This table is interactive. Click on the headers to sort the data.

The potential of lupane-type triterpenoids extends to anti-microbial and anti-viral activities. While specific data on this compound is not detailed, related compounds have shown promise. For instance, derivatives of betulinic acid, another lupane triterpenoid, have been investigated for their anti-HIV activity. nih.gov Modifications at different positions of the betulinic acid structure have led to compounds with potent anti-HIV effects, with some acting as maturation inhibitors. nih.gov

In Vivo Efficacy Studies in Relevant Animal Models of Disease

While extensive in vivo data for this compound is not available in the provided search results, the anti-inflammatory effects of the related compound 20-Hydroxy-3-oxolupan-28-oic acid have been suggested to have in vivo relevance. frontiersin.org The significant in vitro anti-inflammatory activity observed in macrophage cell lines provides a strong rationale for future in vivo studies in animal models of inflammatory diseases. The demonstrated mechanism of action, involving key inflammatory pathways, suggests potential efficacy in conditions where these pathways are dysregulated.

Advanced Analytical and Bioanalytical Methodologies for Research

Development of Sensitive and Selective Detection Methods

The development of sensitive and selective detection methods is paramount for the accurate measurement of "6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid" and its metabolites, often present at low concentrations in biological samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the quantification of triterpenoids due to its high sensitivity and selectivity. nih.govnih.gov While a specific LC-MS/MS method for "this compound" is not extensively documented in publicly available literature, methods developed for structurally similar pentacyclic triterpenoids can be readily adapted. nih.govmdpi.com

Typically, a reversed-phase high-performance liquid chromatography (HPLC) system is employed for the separation of the analyte from matrix components. researchgate.netxjtu.edu.cn The subsequent detection by a tandem mass spectrometer, often a triple quadrupole instrument, allows for highly selective quantification using multiple reaction monitoring (MRM). In this mode, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This high specificity minimizes interference from other compounds in the biological matrix. For triterpenoic acids, negative ion mode electrospray ionization (ESI) is often utilized as it provides abundant deprotonated molecules [M-H]⁻ which serve as the precursor ions. nih.gov

The table below outlines a hypothetical set of LC-MS/MS parameters that could be optimized for the quantification of "this compound".

| Parameter | Example Condition | Purpose |

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% formic acid | Proton source for ionization |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% formic acid | Elution of hydrophobic compounds |

| Gradient | Gradient elution from low to high organic phase | Optimal separation of analytes with varying polarities |

| Flow Rate | 0.2-0.4 mL/min | Compatibility with ESI source |

| Column Temperature | 30-40 °C | Improved peak shape and reproducibility |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Formation of [M-H]⁻ ions |

| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ | Specific selection of the analyte |

| Product Ion (Q3) | Specific fragment ion | Confirmatory identification and quantification |

| Collision Energy | Optimized for maximum product ion intensity | Fragmentation of the precursor ion |

Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of thermally stable and volatile compounds. pomics.com Triterpenoids like "this compound" are generally not volatile enough for direct GC-MS analysis and require a derivatization step to increase their volatility and thermal stability. nih.gov This is particularly useful for identifying metabolites where the core triterpenoid (B12794562) structure has been modified.

The most common derivatization method is silylation, which replaces active hydrogens in hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.com Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting fragmentation pattern serves as a chemical fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries. mdpi.com GC-MS offers high chromatographic resolution and is well-suited for metabolic profiling studies. pomics.com

Capillary electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. mdpi.com For acidic triterpenoids like "this compound," CE can provide high-resolution separations. nih.govnih.gov The technique is characterized by its high efficiency, short analysis times, and low sample and reagent consumption. mdpi.com Separation in CE is influenced by the charge-to-size ratio of the analyte, the pH of the background electrolyte, and the electroosmotic flow. benthamopenarchives.com While not as commonly used as LC-MS for quantification, CE can be a powerful tool for purity assessment and for the analysis of complex mixtures of isomers. nih.gov Coupling CE with mass spectrometry (CE-MS) can further enhance its utility for the identification of unknown metabolites. Microfluidic techniques, which miniaturize these analytical processes on a chip, offer the potential for high-throughput screening and analysis with even smaller sample volumes.

Sample Preparation Strategies for Complex Biological Matrices (e.g., cell lysates, animal tissues)

The accurate analysis of "this compound" in biological matrices requires effective sample preparation to remove interfering substances such as proteins, lipids, and salts.

For cell lysates , a common procedure involves cell harvesting followed by lysis using a suitable buffer, which may contain detergents to solubilize membranes. youtube.com To extract the triterpenoid, a protein precipitation step is often performed by adding a cold organic solvent like acetonitrile or methanol. This denatures and precipitates the majority of proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte of interest, can be further concentrated by evaporation and reconstituted in a solvent compatible with the analytical method.

For animal tissues , the sample preparation is more involved. Tissues are typically homogenized to break down the cellular structure and release the intracellular contents. This is followed by an extraction procedure, often liquid-liquid extraction (LLE) or solid-phase extraction (SPE). In LLE, the homogenized tissue is mixed with an immiscible organic solvent in which the triterpenoid is soluble. After mixing and separation of the layers, the organic phase containing the analyte is collected. SPE utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can offer higher recovery and cleaner extracts compared to LLE.

The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. For lupane-type triterpenoids, which are relatively nonpolar, solvents like ethyl acetate, n-hexane, or dichloromethane (B109758) are often effective for extraction. researchgate.net

Method Validation Parameters for Research Applications (e.g., linearity, accuracy, precision, limit of detection)

To ensure the reliability and reproducibility of analytical data, any quantitative method must be rigorously validated. gmp-compliance.org For research applications, key validation parameters include: nih.govakjournals.com

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix. gmp-compliance.org

Linearity and Range: The concentration range over which the analytical response is directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations of the analyte and is expressed as the percentage of recovery. gmp-compliance.orgnih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different concentration levels (intra-day and inter-day precision). akjournals.comnih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.govnih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov

Matrix Effect: The alteration of the analytical response due to the presence of co-eluting substances from the sample matrix. This is a particularly important consideration in LC-MS/MS. gmp-compliance.org

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The table below provides typical acceptance criteria for these validation parameters in bioanalytical research.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% (for concentrations above LOQ) |

| Precision (% RSD) | ≤ 15% (for concentrations above LOQ) |

| Limit of Quantification (LOQ) | Analyte response is at least 5 times the blank response |

| Stability | Analyte concentration within ±15% of the initial concentration |

Isotope Labeling for Metabolic Tracing Studies

Isotope labeling is a powerful technique for tracing the metabolic fate of a compound within a biological system. nih.govimmune-system-research.com This involves synthesizing an isotopically labeled version of "this compound," where one or more atoms (typically ¹²C or ¹H) are replaced with their stable isotopes (¹³C or ²H/Deuterium). nih.govresearchgate.net

This labeled compound is then introduced into cells or administered to an animal model. nih.govkuleuven.be After a certain period, biological samples are collected, and the metabolites are analyzed, usually by mass spectrometry. The presence of the isotopic label in various metabolites allows for the unambiguous identification of the metabolic products of the parent compound and the elucidation of the metabolic pathways involved. immune-system-research.comnih.gov For example, an increase in mass corresponding to the isotopic label in a downstream molecule confirms that it is a metabolite of the administered compound. This approach provides dynamic information about metabolic fluxes and can reveal novel biotransformation pathways. immune-system-research.com

Future Research Directions and Challenges

Exploration of Novel Biological Activities and Therapeutic Applications (Preclinical)

The primary focus of future research should be the systematic preclinical evaluation of 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid to identify and characterize its biological activities. Drawing parallels from structurally similar lupane (B1675458) triterpenoids, several promising therapeutic avenues warrant investigation. hebmu.edu.cn

For instance, many betulinic acid derivatives have demonstrated potent anti-inflammatory and anticancer properties in vitro and in vivo. nih.govresearchgate.net Preclinical studies should, therefore, include comprehensive screening of this compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. researchgate.netnih.gov A related compound, 28-hydroxy-3-oxo-lup-20(29)-en-30-al, has been shown to induce apoptosis in human leukemia cells, suggesting that mechanistic studies into programmed cell death pathways would be a valuable line of inquiry for this compound. researchgate.net

Furthermore, the anti-inflammatory potential of this compound should be explored. Assays evaluating the inhibition of key inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin (B15479496) synthase-2 (COX-2) in macrophage models would provide initial insights. nih.gov Given the established activities of other triterpenoids, further preclinical investigations could extend to antiviral, antibacterial, and hepatoprotective effects. nih.gov

Table 1: Potential Preclinical Investigations for this compound

| Therapeutic Area | Preclinical Model/Assay | Key Endpoints to Measure | Rationale based on Related Compounds |

|---|---|---|---|

| Oncology | Human cancer cell line panels (e.g., HeLa, A549, HepG2) | IC50 values, apoptosis induction (caspase activation, PARP cleavage), cell cycle arrest | Betulinic acid derivatives show potent antitumor activity. hebmu.edu.cnresearchgate.net |

| Inflammation | LPS-stimulated macrophage cell lines (e.g., RAW 264.7) | Inhibition of NO, IL-6, TNF-α, COX-2 expression | Semisynthetic betulin (B1666924) derivatives suppress inflammatory gene expression. nih.gov |

| Virology | In vitro viral replication assays (e.g., HIV, Influenza) | Inhibition of viral entry or replication | Lupane triterpenoids have shown antiviral properties. nih.gov |

| Bacteriology | Minimum Inhibitory Concentration (MIC) assays against various bacteria | MIC values, bactericidal/bacteriostatic activity | Triterpenoids are known to possess antibacterial activities. nih.gov |

Development of Targeted Delivery Systems for Research Probes

A significant challenge for triterpenoids is their poor bioavailability, often due to low aqueous solubility and extensive metabolism, which hinders both therapeutic use and their application as research tools. nih.govresearchgate.net Developing targeted delivery systems is crucial. Nanotechnology-based drug delivery systems (DDSs), such as liposomes, polymeric nanoparticles, and micelles, offer a promising strategy to overcome these limitations. mdpi.comnih.gov

Future research should focus on encapsulating this compound into such nanocarriers. mdpi.comsciencescholar.us These systems can enhance solubility, protect the compound from degradation, and enable targeted delivery to specific cells or tissues. researchgate.netdovepress.com For use as a research probe, the compound could be packaged into nanoparticles conjugated with specific ligands (e.g., antibodies or peptides) that recognize receptors overexpressed on target cells. This would allow for precise delivery to investigate the compound's mechanism of action in a specific cellular context, minimizing off-target effects.

Moreover, the development of a fluorescently or isotopically labeled derivative of this compound, combined with a targeted nano-delivery system, would create a powerful research probe to visualize its subcellular localization and track its molecular interactions in real-time. The use of chemical proteomics probes derived from the compound could also help identify its direct cellular protein targets, a critical step in elucidating its mechanism of action. sciprofiles.com

Elucidation of Unknown Metabolites and Their Biological Relevance

The metabolic fate of this compound in biological systems is completely unknown. Understanding its metabolism is critical, as its metabolites could be more active, less active, or have a different toxicity profile than the parent compound.

Future studies should employ in vitro models, such as human liver microsomes, and in vivo animal models to identify the metabolites of this compound. Research on the closely related betulinic acid has shown that it undergoes extensive metabolism, resulting in numerous metabolites formed through reactions like oxidation, methylation, and desaturation. nih.govresearchgate.net It is highly probable that this compound undergoes similar biotransformations.

Advanced analytical techniques, particularly ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), will be instrumental in separating and identifying these metabolites. nih.gov Once identified, the principal metabolites should be synthesized or isolated in sufficient quantities for biological evaluation to determine if they contribute to the therapeutic effects or potential toxicity of the parent compound.

Integration of Omics Data for Systems Biology Understanding

To move beyond a single-target mechanism and understand the broader biological impact of this compound, a systems biology approach is necessary. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) can provide a holistic view of the cellular response to the compound. nih.gov

Transcriptomic studies (e.g., using RNA-Seq) on cells treated with the compound can reveal genome-wide changes in gene expression, identifying entire pathways that are perturbed. mdpi.comnih.gov For example, studies on other pentacyclic triterpenoids have used microarrays to show that their antibacterial action involves targeting multiple pathways simultaneously, including cell division, fatty acid biosynthesis, and two-component regulatory systems. nih.gov A similar approach for this compound could uncover novel mechanisms of action against cancer cells or inflammatory processes.

Proteomic analysis can identify changes in protein expression and post-translational modifications, while metabolomics can reveal shifts in cellular metabolite profiles. frontiersin.org Integrating these datasets can help construct comprehensive network models of the compound's activity, leading to the identification of novel drug targets and biomarkers of response.

Overcoming Challenges in Preclinical Translation and Lead Optimization

Translating a promising natural product from preclinical discovery to a clinical candidate is fraught with challenges. For this compound, the primary hurdles will likely be its physicochemical properties, such as poor solubility and low bioavailability, which are common to lupane triterpenoids. nih.govresearchgate.net

Lead optimization through medicinal chemistry and semi-synthetic derivatization will be a critical step. nih.gov Structural modifications can be systematically introduced to the core scaffold of this compound to improve its "drug-like" properties. For example, introducing polar functional groups or creating prodrugs can enhance solubility and absorption. researchgate.net Structure-activity relationship (SAR) studies, where derivatives are synthesized and tested, will be essential to identify modifications that enhance potency and selectivity while minimizing toxicity. tandfonline.com